

Application Note: Structural Analysis of Azo-Enkephalin using High-Resolution NMR Spectroscopy

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Compound of Interest		
Compound Name:	Azo-enkephalin	
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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural elucidation of **azo-enkephalin**, a photoswitchable pentapeptide, using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described herein are essential for understanding the conformational changes induced by photo-isomerization of the azobenzene moiety, which underpins its function as a molecular switch for opioid receptor activity.

Introduction

Enkephalins are endogenous opioid pentapeptides that play a crucial role in pain modulation by binding to opioid receptors in the central nervous system.[1][2][3] **Azo-enkephalin** is a synthetic analogue incorporating an azobenzene photoswitch, allowing for reversible control of its biological activity with light. The trans and cis isomers of the azobenzene group induce distinct three-dimensional conformations of the peptide, leading to differential binding affinities for μ (mu) and δ (delta) opioid receptors.[4][5]

High-resolution NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[6][7] By analyzing various NMR parameters, including chemical shifts, scalar (J) couplings, and Nuclear Overhauser Effects (NOEs), it is possible to define the distinct solution structures of the trans and cis isomers of **azo-**



enkephalin. This knowledge is critical for the rational design of photopharmacological agents and for understanding the molecular basis of their activity.

Experimental Protocols Sample Preparation

Meticulous sample preparation is critical for acquiring high-quality NMR data.[8] The following protocol outlines the key steps for preparing an **azo-enkephalin** sample suitable for structural analysis.

Materials:

- High-purity (>95%) synthetic azo-enkephalin.
- Deuterated solvents (e.g., Deuterium Oxide D₂O, or Dimethyl sulfoxide DMSO-d₆).
- Phosphate buffer (e.g., 10 mM Sodium Phosphate).
- Deuterated acid (DCI) and base (NaOD) for pH adjustment.
- Internal reference standard (e.g., DSS or TSP).
- High-quality 5 mm NMR tubes.

Protocol:

- Peptide Dissolution: Dissolve the lyophilized azo-enkephalin powder in the chosen deuterated solvent to achieve a final concentration between 1-5 mM.[9][10][11] Higher concentrations improve the signal-to-noise ratio but may lead to aggregation.
- Buffer and pH Adjustment: If using an aqueous buffer, prepare it in 99.9% D₂O. A common choice is 90% H₂O / 10% D₂O to allow for the observation of exchangeable amide protons.
 [12][13] Adjust the pH of the sample to the desired value (e.g., pH 4.5 6.5) using small aliquots of DCI or NaOD. The pH is crucial as it affects chemical shifts and peptide folding.[9]
 [14]

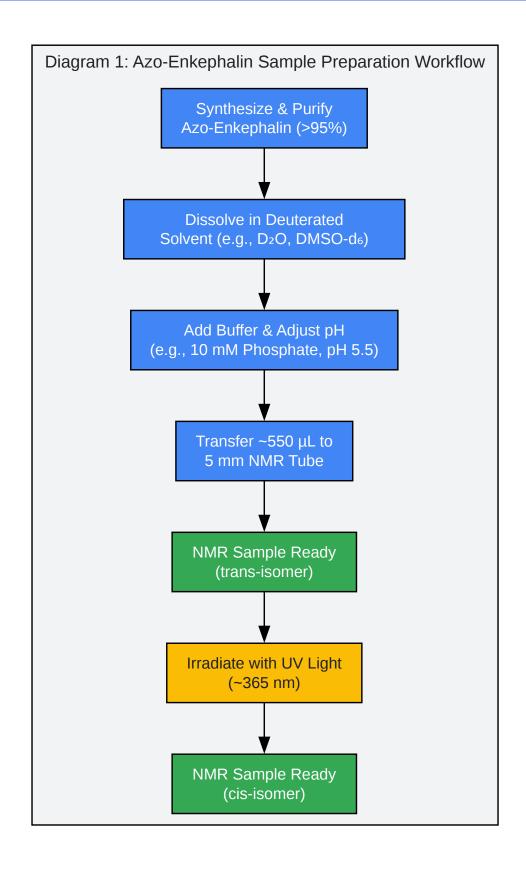






- Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.
- Transfer to NMR Tube: Transfer approximately 500-600 μ L of the final sample solution into a clean, high-quality NMR tube.
- Photo-isomerization (for cis state): To study the cis isomer, the NMR sample is irradiated with UV light (typically ~365 nm) until the photostationary state is reached, which can be monitored by 1D ¹H NMR. The trans isomer can be regenerated by irradiation with visible light (typically >420 nm).





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Caption: Diagram 1: Workflow for preparing azo-enkephalin samples for NMR analysis.



NMR Data Acquisition

A series of one- and two-dimensional NMR experiments are required to obtain the necessary structural information. Experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[9][12]

Key Experiments:

- 1D ¹H: A simple proton spectrum used to assess sample quality, concentration, and to monitor photo-isomerization.
- 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid's spin system.[6] This is the first step in resonance assignment.
- 2D ¹H-¹H COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 chemical bonds, primarily used to identify adjacent protons within a residue.[6][15]
- 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on protons that are close in space (typically < 5-6 Å), regardless of bond connectivity.[15][16]
 This is the primary source of distance restraints for structure calculation. A mixing time of 150-300 ms is typical for peptides.
- 2D ¹H-¹³C or ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon or nitrogen atoms. This is essential for resolving spectral overlap, especially if isotopic labeling is used.[9][10]

Protocol:

- Acquire a 1D ¹H spectrum of the initial (trans) sample.
- Record a set of 2D spectra (TOCSY, COSY, NOESY) on the trans-isomer at a constant temperature (e.g., 298 K).
- Irradiate the sample inside the spectrometer (or externally) with the appropriate wavelength to generate the cis-isomer.

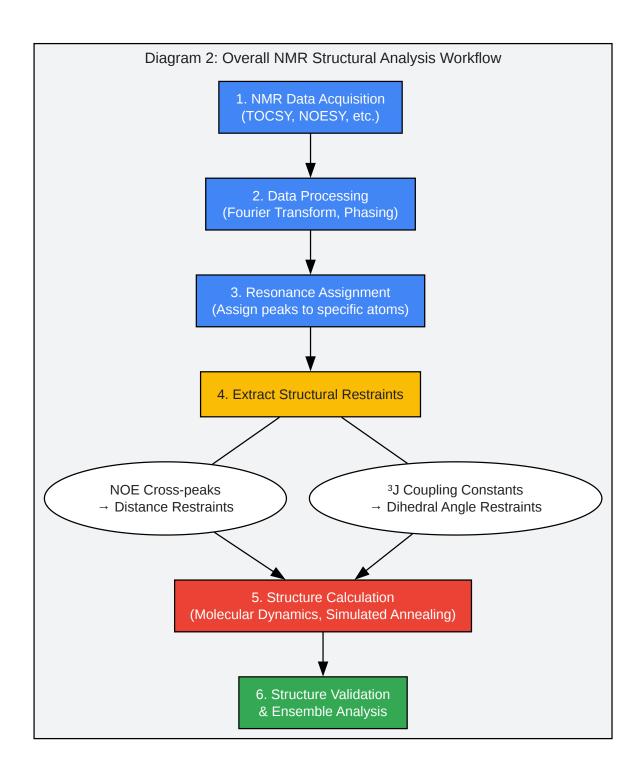


 Acquire a second set of 1D and 2D spectra on the cis-isomer under identical conditions to allow for direct comparison.

Data Processing and Structural Analysis

The collected NMR data is processed and analyzed to generate a 3D structural model.





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Caption: Diagram 2: A logical workflow for NMR-based structure determination of peptides.



Protocol:

- Processing: Process the raw NMR data using software like TopSpin or NMRPipe. This
 involves Fourier transformation, phase correction, and baseline correction.
- Resonance Assignment: Use software such as CARA or SPARKY to assign the NMR signals
 to specific atoms in the azo-enkephalin sequence (Tyr-Gly-Gly-Phe-X, where X is the azomodified residue). This is achieved by linking spin systems from the TOCSY spectrum and
 then ordering them based on sequential NOE connectivities (e.g., Hα(i) to HN(i+1)) observed
 in the NOESY spectrum.

Restraint Generation:

- Distance Restraints: Integrate the volumes of cross-peaks in the NOESY spectrum. These volumes are inversely proportional to the sixth power of the distance between the protons and are calibrated to generate distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).
- Dihedral Angle Restraints: Measure the ³J(HN, Hα) coupling constants from high-resolution 1D or 2D spectra. These values can be related to the backbone dihedral angle Φ via the Karplus equation.[17]
- Structure Calculation: Use the experimental restraints as input for structure calculation
 programs like CYANA, XPLOR-NIH, or AMBER. These programs use simulated annealing
 and molecular dynamics algorithms to generate an ensemble of structures that are
 consistent with the experimental data.
- Validation: The final ensemble of structures is evaluated for quality based on agreement with experimental restraints and stereochemical properties using tools like PROCHECK-NMR.

Quantitative Data Presentation

The following tables provide templates for the presentation of key quantitative data derived from the NMR analysis of both trans and cis isomers of **azo-enkephalin**.

Table 1: Representative ¹H Chemical Shifts (δ) for trans-**Azo-Enkephalin** in 90% H₂O/10% D₂O at 298 K



Residue	HN	Ηα	Ηβ	Other Protons
Tyr¹	-	4.10	2.95, 3.10	Aromatic: 6.75, 7.05
Gly ²	8.55	3.80, 3.95	-	-
Gly ³	8.30	3.75, 3.90	-	-
Phe⁴	8.15	4.60	3.05, 3.15	Aromatic: 7.20- 7.35
Azo-X ⁵	7.95	4.40	-	Azo-phenyl: 7.50-7.90

Table 2: Representative 1H Chemical Shifts (δ) for cis-**Azo-Enkephalin** in 90% H $_2$ O/10% D $_2$ O at 298 K

Residue	HN	Ηα	нβ	Other Protons
Tyr ¹	-	4.05	2.90, 3.05	Aromatic: 6.70, 7.00
Gly ²	8.65	3.75, 3.90	-	-
Gly ³	8.40	3.70, 3.85	-	-
Phe ⁴	8.25	4.55	3.00, 3.10	Aromatic: 7.15- 7.30
Azo-X ⁵	8.05	4.35	-	Azo-phenyl: 6.90-7.40

Table 3: Key ³J(HN, Hα) Coupling Constants (Hz) and Corresponding Dihedral Angles (Φ)



Residue	Isomer	³J(HN, Hα) (Hz)	Calculated Φ Angle Range
Gly²	trans	5.8, 6.2	N/A
Gly ²	cis	6.0, 6.5	N/A
Phe ⁴	trans	7.8	-140° to -100°
Phe ⁴	cis	8.5	-150° to -90°
Azo-X ⁵	trans	7.6	-140° to -100°
Azo-X ⁵	cis	8.2	-150° to -90°

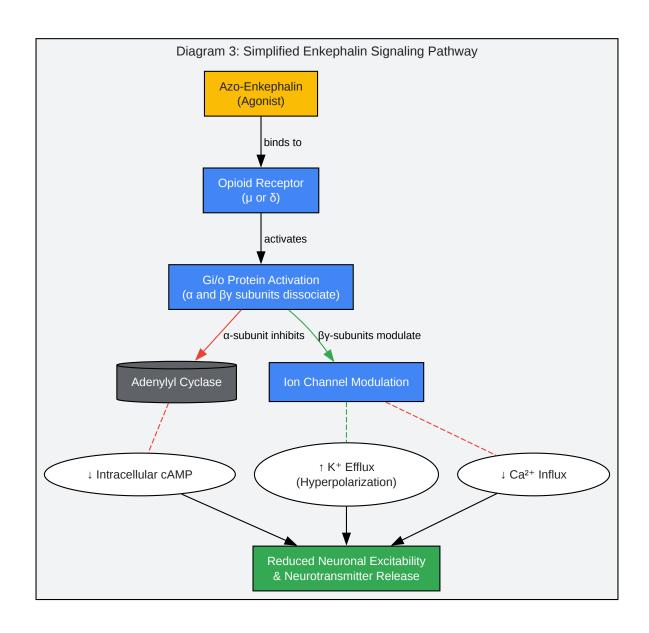
Table 4: Summary of Key Inter-residue NOEs for Structural Determination

NOE Type	Observed in trans- isomer	Observed in cis- isomer	Structural Implication
Hα(Gly²) to HN(Gly³)	Strong	Strong	Sequential connectivity
HN(Phe ⁴) to HN(Azo-X ⁵)	Medium	Weak	Turn/Folded structure
Tyr¹ Aromatic to Phe⁴ Aromatic	Weak	None	Spatial proximity of rings
Hα(Tyr¹) to Hβ(Phe⁴)	None	Medium	Conformational change

Enkephalin Signaling Pathway

Azo-enkephalin exerts its biological effect by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates an intracellular signaling cascade that leads to an overall reduction in neuronal excitability.





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Caption: Diagram 3: Enkephalin binding to opioid receptors inhibits neuronal activity.



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